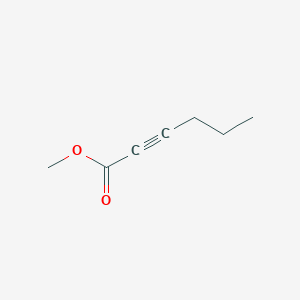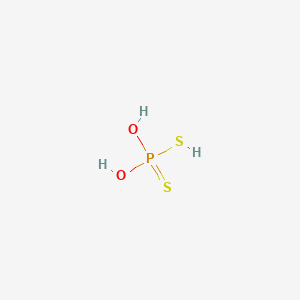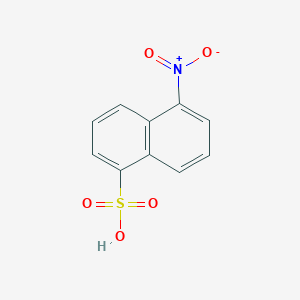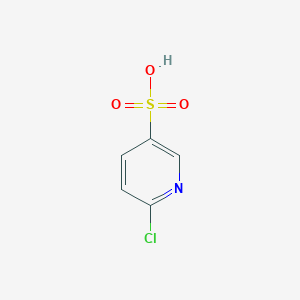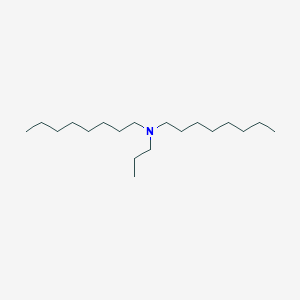![molecular formula C10H14N2O8Zn B101214 zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate CAS No. 15954-98-0](/img/structure/B101214.png)
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is a coordination compound formed by the chelation of zinc ions with ethylenediamine tetraacetic acid. This compound is known for its ability to bind metal ions, making it useful in various applications, including industrial, medical, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate can be synthesized by reacting ethylenediamine tetraacetic acid with a zinc salt, such as zinc sulfate or zinc chloride, in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ethylenediamine tetraacetic acid in water.
- Add the zinc salt to the solution while stirring.
- Adjust the pH of the solution to around 7-8 using a base, such as sodium hydroxide.
- Allow the reaction to proceed at room temperature for several hours.
- Filter the solution to remove any insoluble impurities.
- Concentrate the solution and allow the monozinc ethylenediamine tetraacetate to crystallize.
Industrial Production Methods
In industrial settings, the production of monozinc ethylenediamine tetraacetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Complexation: It can form complexes with other metal ions.
Substitution: The zinc ion can be replaced by other metal ions in the presence of suitable reagents.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the release of zinc ions and ethylenediamine tetraacetic acid.
Common Reagents and Conditions
Complexation: Reagents such as metal salts (e.g., copper sulfate, iron chloride) are used under neutral to slightly basic conditions.
Substitution: Reagents like sodium or potassium salts of other metals are used under controlled pH conditions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Complexation: Metal-ethylenediamine tetraacetate complexes.
Substitution: New metal-ethylenediamine tetraacetate complexes with different metal ions.
Hydrolysis: Zinc ions and ethylenediamine tetraacetic acid.
Scientific Research Applications
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in enzyme assays to inhibit metal-dependent enzymes by chelating metal cofactors.
Medicine: Investigated for its potential in chelation therapy to treat heavy metal poisoning.
Industry: Utilized in water treatment processes to remove metal ions and in the formulation of detergents and cleaning agents.
Mechanism of Action
The primary mechanism of action of monozinc ethylenediamine tetraacetate involves the chelation of metal ions. The ethylenediamine tetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions or biological processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium ethylenediamine tetraacetate
- Calcium disodium ethylenediamine tetraacetate
- Tetrasodium ethylenediamine tetraacetate
Uniqueness
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is unique due to its specific binding with zinc ions, which imparts distinct properties compared to other ethylenediamine tetraacetic acid derivatives. Its ability to selectively chelate zinc ions makes it valuable in applications where zinc ion sequestration is required.
Properties
CAS No. |
15954-98-0 |
|---|---|
Molecular Formula |
C10H14N2O8Zn |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
YTSDVWYUJXKXCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Zn+2] |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
55448-21-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)


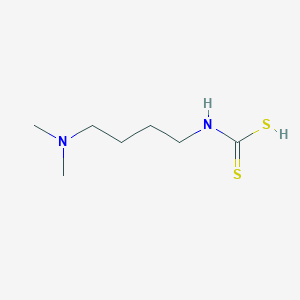

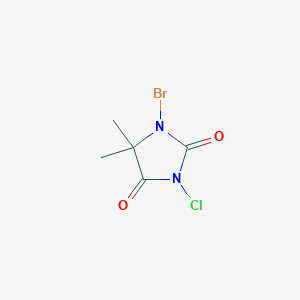

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
